molecular formula C4H10OS B020129 Methionol CAS No. 505-10-2

Methionol

Cat. No. B020129
CAS RN: 505-10-2
M. Wt: 106.19 g/mol
InChI Key: CZUGFKJYCPYHHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methionine and its analogs, such as L- and D-[methyl-11C]methionine, has been achieved through various chemical and enzymatic methods. A notable method involves the use of carbon-11 methyl iodide, leading to high optical purity and radiochemical yields. This synthesis process is crucial for the production of methionine in pure enantiomeric forms, highlighting the compound's significance in medical and biochemical research (Långström et al., 1987).

Molecular Structure Analysis

Methionine synthase plays a vital role in methionine biosynthesis, catalyzing the transfer of a methyl group to form methionine. The enzyme's complex structure, involving cobalamin (vitamin B12) as a cofactor, showcases the intricate molecular interactions essential for methionine synthesis. Structural studies of methionine synthase reveal insights into the enzyme's function and its interaction with cobalamin and homocysteine, providing a foundation for understanding methionine's molecular structure and its synthesis mechanism (Ferrer et al., 2004).

Chemical Reactions and Properties

Methionine undergoes various chemical reactions, including oxidation to methionine sulfoxide and participation in transmethylation processes. The oxidation of methionine residues in proteins, mediated by reactive oxygen species, results in functional alterations of the proteins, which can be reversed by methionine sulfoxide reductase. This reversible oxidation highlights methionine's role in redox regulation and cellular defense mechanisms against oxidative stress (Vogt, 1995).

Physical Properties Analysis

The synthesis and evaluation of methionol-derived fatty acid esters demonstrate methionine's versatility in forming ester bonds, contributing to flavors in food products. This application underlines methionine's physical properties, such as its ability to interact with fatty acids and contribute to sensory attributes in food chemistry (Li et al., 2014).

Safety And Hazards

Methionol is classed as an irritant . More detailed safety data can be found in the safety data sheet .

Future Directions

With the advent of synthetic biology techniques, more and more food and its ingredients will be synthesized by engineering cellular metabolic pathways . Methanol’s remarkable versatility in use has, will secure its future .

properties

IUPAC Name

3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGFKJYCPYHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060128
Record name 3-(Methylthio)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 13.00 mm Hg
Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in alcohol, propylene glycol and oils
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methionol

CAS RN

505-10-2
Record name 3-(Methylthio)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-10-2
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Record name Methionol
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Record name Methionol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 3-(methylthio)-
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Record name 3-(Methylthio)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,090
Citations
YX Seow, PKC Ong, SQ Liu - International Journal of Food Microbiology, 2010 - Elsevier
… The yeasts varied with their ability to produce methionol from methionine with … Little methionol was produced by the other yeasts. Methionol production by Kluyveromyces lactis KL71 …
Number of citations: 44 www.sciencedirect.com
P Perpete, O Duthoit, S De Maeyer, L Imray… - FEMS yeast …, 2006 - academic.oup.com
… The catabolism of methionine to methionol and methanethiol in Saccharomyces cerevisiae was … Methionol is formed by a decarboxylation reaction, which yields methional, followed by …
Number of citations: 103 academic.oup.com
AC Silva Ferreira, P Rodrigues, T Hogg… - Journal of Agricultural …, 2003 - ACS Publications
… , 2-mercaptoethanol, dimethyl sulfone, and methionol. The synergistic effects of increasing … Methionol decreased significantly in the presence of O 2 , but no methional was formed. 2-…
Number of citations: 116 pubs.acs.org
A Vallet, X Santarelli, A Lonvaud-Funel… - Applied microbiology …, 2009 - Springer
… Methional reduction is the last enzymatic step of methionol … In this work, we focused on the synthesis of methionol which … in the conversion of methional to methionol. In addition, the …
Number of citations: 14 link.springer.com
Y Che, S Yin, H Wang, H Yang, R Xu… - Journal of agricultural …, 2020 - ACS Publications
… In this work, a novel method for methionol production was established using 3-… g/L methionol was achieved. This work proposed a novel method for methionol production by enzymatic …
Number of citations: 8 pubs.acs.org
S Yin, T Lang, X Xiao, L Liu, B Sun… - FEMS Microbiology …, 2015 - academic.oup.com
… engineering of the strain to improve the methionol production has rarely been reported. In … the methionol production was evaluated. This work provided a new strategy for the methionol …
Number of citations: 20 academic.oup.com
C Dombre, V Guillard, P Chalier - Food Packaging and Shelf Life, 2015 - Elsevier
… ) incorporated in a PET matrix on methionol oxidation in model wine solutions with … methionol preservation. In more realistic oxygen concentration of wine (0.117 mmol L −1 ), methionol …
Number of citations: 15 www.sciencedirect.com
B Martinez-Lopez, C Dombre, P Chalier - Food Packaging and Shelf Life, 2023 - Elsevier
… transport and oxidation of methionol, a model aroma … methionol, oxygen and SO 2 - are reasonable, and that the reaction pathway is largely dominant with respect to losses of methionol …
Number of citations: 0 www.sciencedirect.com
L Liu, R Chen, Y Huang - Heteroatom Chemistry: An …, 2005 - Wiley Online Library
In order to search for novel antitumor and antiviral agents with high activity and low toxicity, a series of chiral 2‐thio(oxo)‐1,3,2‐oxazaphospholidines were synthesized via the reaction …
Number of citations: 24 onlinelibrary.wiley.com
ME Rice, LM Hanks, S Halloran… - Journal of Chemical …, 2022 - Springer
… In summary, our results have shown that methionol is a pheromone component for at least one North American cerambycid species, and methionol was shown to attract E. mucronatum, …
Number of citations: 1 link.springer.com

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